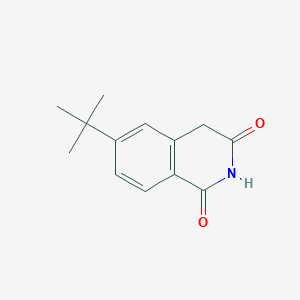

6-tert-butyl-4H-isoquinoline-1,3-dione

描述

Structure

3D Structure

属性

分子式 |

C13H15NO2 |

|---|---|

分子量 |

217.26 g/mol |

IUPAC 名称 |

6-tert-butyl-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(15)14-12(10)16/h4-6H,7H2,1-3H3,(H,14,15,16) |

InChI 键 |

ZFOVPLCUZSCXID-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)NC(=O)C2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 6 Tert Butyl 4h Isoquinoline 1,3 Dione and Analogous Architectures

Photoinduced Catalytic Strategies for Isoquinolinedione Construction

Visible light photoredox catalysis has emerged as a powerful and environmentally friendly method in organic synthesis, enabling the activation of organic molecules under mild reaction conditions. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of isoquinolinediones through various innovative strategies.

Radical Cascade Reactions via Photoinduced Hydrogen Atom Transfer (HAT) Processes

A notable advancement in the synthesis of acylated isoquinoline-1,3(2H,4H)-dione derivatives involves a visible-light-promoted decarboxylative acyl radical acylation/cyclization cascade reaction of N-methacryloylbenzamides. rsc.org In this process, α-keto acids are utilized to generate acyl radicals, which then induce radical acylations. rsc.org This protocol is distinguished by its mild reaction conditions, operational simplicity, and broad substrate scope. rsc.org Hydrogen-atom transfer (HAT) is a fundamental process in these reactions, providing a direct pathway for C-H functionalization. rhhz.net Photoinduced intermolecular HAT, in particular, allows for transformations to be driven by photocatalysis under gentle conditions. iastate.eduresearchgate.net

Heterogeneous Photocatalytic Cyanomethylarylation of Alkenes

A visible light-mediated heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile (B52724) has been developed for the efficient construction of a diverse array of nitrogenous heterocyclic compounds, including isoquinolinediones. beilstein-journals.orgnih.govbohrium.comnih.gov This method employs a recyclable semiconductor photocatalyst, K-modified carbon nitride (CN-K), and uses a readily accessible alkyl N-hydroxyphthalimide (NHPI) ester as a radical initiator. beilstein-journals.orgnih.govbohrium.comnih.gov The protocol is notable for being base- and transition metal-free, demonstrating good catalyst recyclability, a broad substrate scope, and high functional group tolerance. beilstein-journals.org This strategy has been successfully applied to activated alkenes like N-benzoyl acrylamides to construct isoquinolinedione derivatives. nih.gov

| Entry | Substrate | Product | Yield (%) |

| 1 | N-benzoyl-N-methylmethacrylamide | 4-(cyanomethyl)-2,4-dimethyl-4H-isoquinoline-1,3-dione | 85 |

| 2 | N-(4-chlorobenzoyl)-N-methylmethacrylamide | 6-chloro-4-(cyanomethyl)-2,4-dimethyl-4H-isoquinoline-1,3-dione | 78 |

| 3 | N-(4-methoxybenzoyl)-N-methylmethacrylamide | 6-methoxy-4-(cyanomethyl)-2,4-dimethyl-4H-isoquinoline-1,3-dione | 82 |

| 4 | N-(4-tert-butylbenzoyl)-N-methylmethacrylamide | 6-tert-butyl-4-(cyanomethyl)-2,4-dimethyl-4H-isoquinoline-1,3-dione | 80 |

Table 1: Synthesis of Isoquinolinedione Derivatives via Heterogeneous Photocatalytic Cyanomethylarylation (Data synthesized from multiple sources)

Metal-Free and Photocatalyst-Free Approaches

Recent research has also focused on the development of metal-free and photocatalyst-free approaches for the synthesis of isoquinoline-1,3-diones. A base-promoted cascade radical difluoroalkylation/cyclization of acrylamides with ICF2COOEt has been developed under transition metal-free and catalyst-free conditions. researchgate.net This method provides an alternative and mild route for preparing difluoroester-substituted isoquinoline-1,3-diones in moderate to excellent yields. researchgate.net Additionally, a visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides with CF3SO2Na has been achieved, offering an efficient strategy for synthesizing CF3-containing isoquinoline-1,3-diones under mild, metal-free conditions. researchgate.net

Transition Metal-Catalyzed Syntheses of Isoquinolinediones

Transition metal catalysis remains a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures.

Palladium-Catalyzed Asymmetric Allylic Alkylation for Quaternary Carbon Stereocenter Formation

A highly enantioselective allylic alkylation of isoquinolinedione derivatives has been developed using palladium catalysis, enabling the preparation of quaternary carbon stereocenters. rsc.orgrsc.org This methodology demonstrates excellent yields and enantioselectivities under standard reaction conditions. rsc.orgrsc.org The resulting products can be transformed into dihydroisoquinolones with vicinal chiral carbon centers or tetrahydroisoquinoline (THIQ) core structures in a few steps with high yields. rsc.org A variety of isoquinoline-1,3(2H,4H)-diones and allyl partners are compatible with this reaction, making it a versatile tool for accessing a range of isoquinolinedione derivatives for potential biological investigation. rsc.org

| Entry | N-substituent | Allyl Partner | Yield (%) | ee (%) |

| 1 | Methyl | cinnamyl acetate | 95 | 94 |

| 2 | Benzyl | cinnamyl acetate | 96 | 95 |

| 3 | Phenyl | cinnamyl acetate | 98 | 97 |

| 4 | 4-Methoxyphenyl | cinnamyl acetate | 97 | 96 |

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Isoquinolinediones (Data synthesized from rsc.org)

Copper-Catalyzed Aerobic Oxidative Cyclization via meta-Selective C-H tert-Alkylation

A novel copper-catalyzed aerobic oxidative cyclization of benzamides has been described for the synthesis of 7-alkylated isoquinolinediones. rsc.orgciac.jl.cn This strategy proceeds via a meta-selective C-H tert-alkylation, using AIBN and its analogues as radical precursors. rsc.org This approach provides a rapid method for accessing 7-tert-alkylated isoquinolinediones and for the construction of tertiary alkyl–aryl C(sp3)–C(sp2) bonds with positional selectivity. rsc.org

| Entry | Benzamide (B126) Substituent | Radical Precursor | Product | Yield (%) |

| 1 | H | AIBN | 7-tert-butyl-2-methyl-4,4-dimethyl-4H-isoquinoline-1,3-dione | 75 |

| 2 | 4-Me | AIBN | 7-tert-butyl-2,6-dimethyl-4,4-dimethyl-4H-isoquinoline-1,3-dione | 72 |

| 3 | 4-OMe | AIBN | 7-tert-butyl-6-methoxy-2,4,4-trimethyl-4H-isoquinoline-1,3-dione | 68 |

| 4 | 4-Cl | AIBN | 6-chloro-7-tert-butyl-2,4,4-trimethyl-4H-isoquinoline-1,3-dione | 65 |

Table 3: Copper-Catalyzed Aerobic Oxidative Cyclization for 7-tert-Alkylated Isoquinolinediones (Data synthesized from rsc.org)

Tandem Strategies for Structural Diversification of Isoquinolinediones

Tandem reactions, which involve the sequential formation of multiple bonds in a single operation, offer an efficient pathway to complex molecular architectures from simple starting materials. Multicomponent reactions (MCRs) are a prominent class of tandem strategies that have been applied to the synthesis of diverse heterocyclic scaffolds, including those related to isoquinolines. nih.govresearchgate.netnih.govmdpi.com

While a direct MCR approach to 6-tert-butyl-4H-isoquinoline-1,3-dione is not explicitly described, the principles of MCRs can be applied to generate precursors that can then be further elaborated into the desired isoquinolinedione core. For instance, the Ugi four-component reaction (U-4CR) is a powerful tool for creating bis-amide scaffolds from an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. nih.gov A strategically designed Ugi adduct could contain the necessary functionalities for a subsequent cyclization to form the isoquinolinedione ring system.

Another example of a tandem strategy involves a sequence of reactions, such as a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation, intramolecular Diels–Alder (IMDA), and dehydrative re-aromatization, which has been used to synthesize imidazopyridine-fused isoquinolinones. nih.govresearchgate.net This demonstrates how multiple synthetic steps can be combined to rapidly build molecular complexity. The diversification of the isoquinolinedione scaffold can be achieved by varying the components in the initial MCR or by applying different post-MCR transformations.

Synthetic Routes for Specific Derivatization, e.g., CBr4-mediated Bromination

The derivatization of the isoquinolinedione core is crucial for modulating its biological activity. Bromination is a common transformation that introduces a versatile handle for further functionalization, such as cross-coupling reactions. Carbon tetrabromide (CBr4) has been utilized as a reagent for bromination in various synthetic contexts. researchgate.netrsc.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org

A CBr4-mediated synthesis of brominated isoquinolinediones has been reported. researchgate.net This method likely proceeds through a radical mechanism or by the in situ generation of a brominating species. For instance, a base-promoted, CBr4-mediated tandem bromination/intramolecular Friedel–Crafts alkylation of N-aryl enamines provides a facile route to indoles, showcasing the ability of CBr4 to participate in cyclization reactions. rsc.org In the context of isoquinolinediones, CBr4 could be used to brominate a pre-formed isoquinolinedione ring or be incorporated into a cyclization-bromination tandem sequence.

The specific regioselectivity of the bromination on the this compound ring would depend on the reaction conditions and the directing effects of the existing substituents, namely the tert-butyl group and the dione (B5365651) functionality.

Mechanistic Investigations of Isoquinolinedione Formation Pathways

Elucidation of Radical Intermediates in Cascade Cyclization Reactions (e.g., Cyclohexadienyl Radicals)

Cascade radical cyclization is a cornerstone in the synthesis of the isoquinoline-1,3-dione scaffold. nih.gov This process is characterized by a sequence of intramolecular cyclization events initiated by a radical species. The key step in forming the bicyclic isoquinoline (B145761) core involves the addition of a radical onto an aromatic ring.

The generally accepted mechanism begins with the generation of a radical which adds to the double bond of an acrylamide (B121943) moiety attached to a benzamide (B126) precursor. This addition forms an alkyl radical, which then undergoes an intramolecular cyclization by attacking the ortho-position of the aromatic benzene (B151609) ring. This intramolecular addition is a critical bond-forming step and results in the formation of a stabilized cyclohexadienyl radical intermediate.

While direct spectroscopic observation of cyclohexadienyl radicals in these specific cascade reactions is challenging due to their transient nature, their existence is inferred from the final products and is a well-established principle in radical chemistry. The cyclohexadienyl radical is not the final product; it must be oxidized to restore aromaticity, a process that drives the reaction forward. This rearomatization step typically involves an oxidant present in the reaction mixture, leading to the formation of the stable isoquinolinedione ring system. The entire sequence showcases the power of radical intermediates to facilitate complex bond formations in a single, efficient process. researchgate.net

Role of Aryl and Alkyl Radical Generation and Participation in Reaction Sequences

The initiation of the cascade cyclization hinges on the effective generation of aryl or alkyl radicals. nih.gov These radicals are typically formed from stable precursors through various activation methods, including thermal decomposition, interaction with a chemical initiator, or, most commonly in modern methods, through photoredox or electrochemical catalysis. researchgate.netnih.govresearchgate.net

Alkyl radicals are versatile initiators for these sequences. They can be generated from a wide array of precursors, which allows for the introduction of diverse functionalities into the final isoquinolinedione product. Visible-light-mediated methods have proven particularly effective, using photocatalysts to generate alkyl radicals from readily available starting materials under mild conditions. nih.gov For instance, α-carbonyl alkyl bromides can be converted into the corresponding α-carbonyl alkyl radicals, which then initiate the cascade. nih.gov

Below is a table summarizing various precursors used to generate radicals for isoquinolinedione synthesis.

| Radical Type | Precursor Class | Example Precursor | Activation Method |

| Alkyl Radical | α-Carbonyl Alkyl Halides | α-Carbonyl alkyl bromide | Visible Light Photocatalysis nih.gov |

| Alkyl Radical | Alkyl Boronic Acids | Cyclohexylboronic acid | Visible Light Photocatalysis researchgate.net |

| Alkyl Radical | Oxime Esters | Cyclobutanone oxime ester | Thermolysis researchgate.net |

| Aryl Radical | Arylsulfonylhydrazides | 4-Methylbenzenesulfonohydrazide | Visible Light Photocatalysis researchgate.net |

| Aryl Radical | Arylazo Sulfones | N/A | Visible Light Irradiation researchgate.net |

| Nitrogen Radical | tert-Butyl nitrite (B80452) | tert-Butyl nitrite | Thermal researchgate.net |

These radicals, once generated, add to the alkene of an N-methacryloyl benzamide derivative, triggering the cyclization cascade that ultimately yields the isoquinoline-1,3-dione structure. rsc.orgnih.gov

Analysis of Photoexcitation Processes and Their Influence on Reaction Mechanisms

Visible-light-mediated photoredox catalysis has become a dominant strategy for initiating radical reactions in organic synthesis, including the formation of isoquinolinediones. nih.govrsc.orgrsc.org This approach relies on the photoexcitation of a catalyst, which can then engage in single-electron transfer (SET) with a substrate to generate the required radical intermediates. nih.gov

The process typically begins with the absorption of a photon by a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye), promoting it to an electronically excited state. This excited state is a more potent oxidant and reductant than the ground state. In the context of isoquinolinedione synthesis, the excited photocatalyst can, for example, reduce an alkyl halide precursor by transferring an electron to it. This results in the cleavage of the carbon-halogen bond and the formation of an alkyl radical, which then enters the catalytic cycle. nih.gov

Alternatively, a metal-free approach involving a proton-coupled electron transfer (PCET) process can be employed. nih.gov Mechanistic investigations using techniques like radical trapping experiments and electron paramagnetic resonance (EPR) studies have supported the role of amidyl N-centered radicals generated through such photochemical processes. nih.gov The use of light as a "traceless" reagent allows for reactions to proceed at ambient temperatures and with high functional group tolerance, representing a significant advancement in green chemistry. rsc.orgnih.gov The energy and wavelength of the light can also be tuned to control selectivity in some photochemical reactions. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

To gain deeper insight into the intricate details of reaction pathways, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool. researchgate.netnih.gov DFT calculations allow researchers to model the electronic structure of reactants, intermediates, and transition states, providing a quantitative understanding of reaction feasibility and selectivity. mdpi.comnih.gov

In the context of isoquinolinedione synthesis, computational studies have been employed to corroborate mechanisms proposed from experimental data. For instance, DFT calculations have confirmed that certain reactions proceed through radical pathways by calculating the energy profiles of the proposed steps. researchgate.net These studies can map out the entire reaction coordinate, identifying the activation energies for key steps such as radical addition and intramolecular cyclization. This information is invaluable for understanding why a particular pathway is favored over others.

Computational analyses can also predict the reactivity of different substrates. By calculating global reactivity descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can assess the electronic stability and reactivity of various starting materials and intermediates. mdpi.com For example, a small HOMO-LUMO gap often suggests a higher reactivity. mdpi.com This predictive capability can guide the design of new experiments and the development of more efficient synthetic routes. researchgate.net

The table below shows examples of reactivity descriptors that can be calculated using DFT to assess the properties of molecules involved in the reaction.

| Computational Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron. mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron. mdpi.com |

| HOMO-LUMO Gap | EH-L | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential | IP | Energy required to remove an electron. mdpi.com |

| Electron Affinity | EA | Energy released when an electron is added. mdpi.com |

| Chemical Hardness | η | Measures resistance to change in electron distribution. mdpi.com |

These computational investigations, when combined with experimental results, provide a comprehensive picture of the reaction mechanism, validating the involvement of proposed radical intermediates and elucidating the energetic landscape of the transformation. researchgate.netmdpi.com

Strategic Derivatization and Structural Modification of the Isoquinolinedione Core

Regioselective Functionalization Approaches on the Isoquinoline (B145761) Ring System

The regioselective functionalization of the isoquinoline ring system is a key strategy for creating a diverse library of derivatives from a common precursor. The electronic nature of the isoquinoline-1,3-dione core, with its electron-withdrawing dione (B5365651) functionality, and the directing effects of the existing substituents, including the C-6 tert-butyl group, play a crucial role in determining the position of subsequent chemical modifications.

Common regioselective functionalization approaches that can be applied to the 6-tert-butyl-4H-isoquinoline-1,3-dione scaffold include:

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoquinolinedione system is susceptible to electrophilic attack. The directing effect of the tert-butyl group (ortho-, para-directing) and the deactivating effect of the dione moiety must be considered. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration will be influenced by the steric hindrance of the tert-butyl group and the electronic deactivation of the ring by the dione.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce halogen atoms onto the aromatic ring, providing handles for further cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, further modifying the steric and electronic properties of the molecule.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for the direct and regioselective functionalization of heterocyclic systems. nih.gov These methods can enable the introduction of various functional groups at positions that are not easily accessible through classical electrophilic substitution reactions. For the this compound scaffold, C-H activation strategies could potentially target the C-5, C-7, or C-8 positions, depending on the directing group and catalyst system employed.

Functionalization at the N-2 Position: The nitrogen atom of the dione ring is a common site for derivatization. Alkylation, arylation, or acylation at this position can be readily achieved and is a primary method for introducing diverse substituents. researchgate.net

The interplay between the directing effects of the tert-butyl group and the deactivating nature of the dione functionality, along with the choice of reaction conditions and catalysts, allows for a degree of control over the regioselectivity of these functionalization reactions.

Introduction of Diverse Substituents and Their Impact on Compound Reactivity

The introduction of a variety of substituents onto the this compound core can profoundly impact its chemical reactivity and, consequently, its biological activity. The electronic and steric properties of the introduced groups can alter the electron density distribution within the molecule, influence its conformation, and affect its ability to interact with other molecules.

Table 1: Impact of Substituent Properties on the Reactivity of the Isoquinolinedione Core

| Substituent Property | Impact on Reactivity | Examples of Substituents |

| Electron-Donating Groups (EDGs) | Increase electron density of the aromatic ring, activating it towards electrophilic substitution. Can also influence the acidity of the N-H proton. | Alkoxy (-OR), Amino (-NR₂), Alkyl groups |

| Electron-Withdrawing Groups (EWGs) | Decrease electron density of the aromatic ring, deactivating it towards electrophilic substitution but activating it for nucleophilic aromatic substitution. | Nitro (-NO₂), Cyano (-CN), Halogens (-F, -Cl, -Br, -I), Carbonyl groups (-COR) |

| Steric Hindrance | Bulky groups can direct incoming reagents to less hindered positions and can influence the overall conformation of the molecule, affecting its ability to bind to target sites. | tert-butyl, Isopropyl, Phenyl groups |

| Hydrogen Bonding Capabilities | Groups capable of forming hydrogen bonds can influence solubility, crystal packing, and intermolecular interactions, including those with biological targets. | Hydroxyl (-OH), Amino (-NH₂), Carboxylic acid (-COOH) |

The C-6 tert-butyl group itself imparts significant steric bulk and is a weak electron-donating group. The introduction of additional substituents at other positions can either complement or counteract these effects. For instance, placing a strong electron-withdrawing group on the aromatic ring would further decrease its reactivity towards electrophiles but could open up possibilities for nucleophilic substitution reactions. Conversely, an electron-donating group could enhance the reactivity towards electrophilic attack at specific positions, guided by the combined directing effects of both the tert-butyl group and the newly introduced substituent.

Design and Synthesis of Hybrid Molecules Incorporating Isoquinolinedione Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. mdpi.comnih.gov The this compound scaffold can serve as a versatile building block for the synthesis of novel hybrid molecules.

Isoquinolinedione-Naphthoquinone Hybrid Systems

Naphthoquinones are a class of compounds known for their diverse biological activities. Hybrid molecules combining the isoquinolinedione and naphthoquinone scaffolds are of significant interest. The synthesis of such hybrids often involves the coupling of a functionalized isoquinolinedione with a naphthoquinone derivative. For instance, an amino-functionalized 6-tert-butyl-isoquinolinedione could be reacted with a halo-substituted naphthoquinone via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to form the hybrid molecule.

Isoquinolinedione-Quinolinedione Hybrid Systems

Similar to naphthoquinones, quinolinediones are another class of heterocyclic compounds with a wide range of biological properties. The synthesis of isoquinolinedione-quinolinedione hybrids can be envisioned through various synthetic strategies. mdpi.com A common approach involves the preparation of suitable precursors of each heterocyclic system, followed by a coupling reaction to link the two moieties. For example, a 6-tert-butyl-isoquinolinedione bearing a reactive group, such as a halogen or a boronic acid, could be coupled with a similarly functionalized quinolinedione derivative using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.

Isoquinolinedione-Nucleoside Conjugates (e.g., Thymidine Derivatives)

The conjugation of bioactive molecules to nucleosides is a well-established strategy to enhance their cellular uptake and target them to specific cellular processes. The synthesis of this compound-nucleoside conjugates would involve the formation of a covalent linkage between the isoquinolinedione core and a nucleoside, such as thymidine. beilstein-journals.org This can be achieved by first introducing a suitable linker with a reactive functional group (e.g., an azide (B81097) or alkyne for click chemistry, or a carboxylic acid for amide bond formation) onto either the isoquinolinedione or the nucleoside, followed by the coupling reaction.

Isoquinolinedione-Urea Hybrid Architectures

The urea (B33335) functionality is a key structural motif in many pharmaceutical agents due to its ability to form strong hydrogen bonds with biological targets. nih.gov The synthesis of isoquinolinedione-urea hybrids would involve the incorporation of a urea linkage between the this compound scaffold and another molecule of interest. A common synthetic route to ureas involves the reaction of an amine with an isocyanate. Therefore, an amino-functionalized 6-tert-butyl-isoquinolinedione could be reacted with an isocyanate, or a 6-tert-butyl-isoquinolinedione derivative bearing an isocyanate group could be reacted with an amine to generate the desired urea hybrid.

Development of Novel Isoquinolinedione-Embedded Heterocyclic Frameworks

The isoquinoline-1,3-dione scaffold serves as a versatile platform for the development of more complex, embedded heterocyclic frameworks. nih.govrsc.org Strategic modifications of this core structure have led to the synthesis of novel polycyclic systems through various synthetic methodologies. These strategies often involve cascade reactions, intramolecular cyclizations, and the introduction of reactive functional groups that facilitate further ring formation.

One prominent strategy involves the use of cascade reactions to construct isoquinoline-1,3(2H,4H)-dione derivatives. For instance, a metal-free and solvent-free cascade reaction between N-alkyl-N-methacryloylbenzamide and various aryl aldehydes has been developed. rsc.org This reaction proceeds through an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring, affording the substituted isoquinolinedione core in good yields. rsc.org This methodology allows for the incorporation of a diverse range of aryl groups at the 4-position, which can serve as handles for subsequent heterocyclic ring construction.

Table 1: Synthesis of 4-Aryl-isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reaction rsc.org Note: The table below represents a general reaction scheme. The specific synthesis of the 6-tert-butyl derivative would involve the corresponding substituted N-methacryloyl benzamide (B126).

| N-Alkyl-N-methacryloyl benzamide | Aryl Aldehyde | Product | Yield |

|---|---|---|---|

| N-methyl-N-methacryloylbenzamide | Benzaldehyde | N-methyl-4-phenyl-isoquinoline-1,3(2H,4H)-dione | 81% |

| N-methyl-N-methacryloylbenzamide | 4-Methylbenzaldehyde | N-methyl-4-(p-tolyl)-isoquinoline-1,3(2H,4H)-dione | 85% |

| N-methyl-N-methacryloylbenzamide | 4-Methoxybenzaldehyde | N-methyl-4-(4-methoxyphenyl)-isoquinoline-1,3(2H,4H)-dione | 83% |

| N-methyl-N-methacryloylbenzamide | 4-Chlorobenzaldehyde | N-methyl-4-(4-chlorophenyl)-isoquinoline-1,3(2H,4H)-dione | 75% |

Another key approach is the introduction of nitro groups, which are versatile precursors for various functional groups. An efficient, metal-free method for the synthesis of nitro-containing isoquinoline-1,3-diones utilizes tert-butyl nitrite (B80452) as a nitro precursor. researchgate.net This reaction proceeds under mild conditions and is believed to occur through a radical mechanism. Specifically, a tandem nitration/cyclization of N-alkyl-N-methacryloyl benzamides can yield 4-(nitromethyl)isoquinoline-1,3(2H,4H)-dione derivatives. researchgate.net The resulting nitromethyl group can be readily converted into other functionalities, such as amino or hydroxyl groups, providing a gateway to the synthesis of novel fused heterocyclic systems like pyrazolo- or isoxazolo-isoquinolinediones.

Table 2: Synthesis of 4-(Nitromethyl)isoquinoline-1,3(2H,4H)-dione Derivatives researchgate.net Note: This table illustrates a general reaction. The synthesis of a 6-tert-butyl substituted product would require the appropriately substituted starting material.

| Substrate (N-Alkyl-N-methacryloyl benzamide) | Nitro Source | Product | Yield |

|---|---|---|---|

| N-methyl-N-methacryloylbenzamide | tert-Butyl nitrite | N-methyl-4-(nitromethyl)isoquinoline-1,3(2H,4H)-dione | 75% |

| N-ethyl-N-methacryloylbenzamide | tert-Butyl nitrite | N-ethyl-4-(nitromethyl)isoquinoline-1,3(2H,4H)-dione | 72% |

| N-propyl-N-methacryloylbenzamide | tert-Butyl nitrite | N-propyl-4-(nitromethyl)isoquinoline-1,3(2H,4H)-dione | 68% |

| N-benzyl-N-methacryloylbenzamide | tert-Butyl nitrite | N-benzyl-4-(nitromethyl)isoquinoline-1,3(2H,4H)-dione | 78% |

Furthermore, intramolecular cyclization reactions represent a powerful tool for constructing fused heterocyclic frameworks. For example, 3-arylisoquinolines have been successfully transformed into constrained isoindolo[2,1-b]isoquinolinone systems. nih.gov This transformation highlights how substituents on the isoquinoline core can be strategically utilized to build additional rings, leading to rigid, polycyclic structures. While this example starts from a 3-arylisoquinoline, the principle of intramolecular cyclization is broadly applicable to suitably functionalized isoquinolinedione cores.

More complex heterocyclic frameworks can be generated from reactions involving related dione structures. For instance, the condensation of quinaldine (B1664567) with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone leads to a variety of products, including 1,7-di(tert-butyl)-3-(quinoline-2-yl)-2-azabicyclo-[3.3.0]octa-2,7-diene-4,6-dione-N-oxide. nih.govnih.gov This reaction proceeds via a contraction of the o-quinone ring, demonstrating that the core structure can undergo significant rearrangement to form novel, embedded heterocyclic systems. nih.govnih.gov This illustrates the rich and varied chemistry accessible from tert-butyl substituted dione precursors, suggesting that the this compound core is a promising candidate for analogous complex transformations.

Structure Activity Relationship Sar Delineation of Isoquinolinedione Derivatives

Influence of Substituent Position and Nature on Biological Activity Profiles

The biological activity of isoquinolinedione derivatives is highly dependent on the nature and position of substituents on the core scaffold. Modifications at the N-2 position and on the aromatic ring have been shown to cause significant shifts in the biological profiles of these compounds, particularly concerning enzyme inhibition.

For instance, in the context of Tyrosyl DNA Phosphodiesterase II (TDP2) inhibition, the substituent at the N-2 position is critical. A primary amine (NH) group at this position is favorable for activity. The substitution of the N-2 hydrogen with a hydroxyl group (N-OH) leads to a complete loss of inhibitory activity. This was demonstrated in a comparative study where the 2-NH analogue 44 showed an IC50 of 13 μM against TDP2, whereas its corresponding 2-NOH analogue 47 was inactive. nih.gov This highlights the N-2 position as a key interaction point where a hydrogen bond donor is likely required for target engagement.

Substitutions on the benzene (B151609) ring of the isoquinolinedione scaffold also modulate activity. While specific SAR data for the 6-tert-butyl group is not extensively detailed in the provided literature, studies on related quinoline (B57606) and isoquinoline (B145761) structures show that substitutions at positions C-5, C-6, and C-7 can significantly impact biological effects, such as anti-topoisomerase or antiproliferative activities. nih.govmdpi.com For example, research on indolizinoquinolinedione derivatives revealed that introducing an alkylamino side chain at the C-6 position could enhance cytotoxicity and Topoisomerase I (Top1) inhibitory activity, possibly by improving cellular uptake and interactions with the Top1-DNA complex. nih.gov Similarly, the presence of an electron-withdrawing group at the C-3 position has been found to be crucial for the fluorescent properties of 5-hydroxyisoquinolones, indicating the electronic influence of substituents on the molecule's behavior. researchgate.net

The general trend suggests that both the electronic properties and the steric bulk of substituents are determining factors for the biological activity of isoquinoline-based compounds. researchgate.net Lipophilicity, as influenced by various substituents, also plays a role, with a parabolic relationship often observed between lipophilicity and activity. researchgate.netnih.gov

Identification of Key Pharmacophore Groups and Their Contribution to Target Recognition

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. nih.gov For isoquinoline-1,3-dione derivatives, the core scaffold itself represents a viable chemotype for targeting enzymes like TDP2. nih.govfigshare.com

Key pharmacophoric features identified from SAR studies include:

The Isoquinoline-1,3-dione Core: This planar heterocyclic system is fundamental for activity and serves as the primary scaffold for arranging other functional groups. nih.gov

Hydrogen Bond Donor at N-2: As established in SAR studies, an N-H group is a critical hydrogen bond donor. The dramatic loss of activity upon its replacement with an N-OH group confirms its role as an essential feature for target recognition in TDP2 inhibition. nih.gov

Carbonyl Groups: The two carbonyl groups (at C-1 and C-3) of the dione (B5365651) system can act as hydrogen bond acceptors, which is a common feature in enzyme inhibitors for interaction with amino acid residues in the active site. nih.gov

Aromatic Ring System: The benzene ring provides a hydrophobic surface that can engage in π–π stacking or hydrophobic interactions with the target protein. monash.eduresearchgate.net

The combination of a hydrogen bond donor, hydrogen bond acceptors, and a hydrophobic aromatic region constitutes the basic pharmacophore for this class of compounds. The specific geometry and spatial relationship of these features are crucial for effective binding to the target. monash.eduresearchgate.net For instance, in the context of tubulin inhibition, the N-1 atom of a related quinoline moiety was found to form a key hydrogen bond with the residue CYS241, demonstrating the importance of specific heteroatoms within the ring system for target interaction. mdpi.com

Stereochemical Influences on Structure-Activity Relationships in Chiral Isoquinolinediones

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a fundamental role in drug action because biological targets like enzymes and receptors are themselves chiral. nih.govmdpi.com The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit profound differences in their pharmacological activity due to stereoselective interactions with their target. nih.gov

While specific studies on chiral derivatives of 6-tert-butyl-4H-isoquinoline-1,3-dione were not detailed in the provided sources, the principle of stereoselectivity is well-established for related isoquinoline compounds. For example, in a series of 5,6-dihydroindolo[2,1-alpha]isoquinolines designed as tubulin polymerization inhibitors, the biological activity was found to reside primarily in the (+)-isomers. The (+)-enantiomers of 6-propyl and 6-butyl substituted derivatives were significantly more potent than their corresponding racemates, demonstrating a clear stereochemical preference for the biological target. nih.gov

Similarly, computational modeling of C3-methyl-substituted tetrahydroisoquinoline (THIQ) derivatives suggested that the (S)-enantiomer is likely to be preferentially accommodated within the colchicine (B1669291) binding site of tubulin for steric reasons. researchgate.net This underscores that the three-dimensional arrangement of atoms is critical for achieving optimal fit and interaction with a binding site. Therefore, if a chiral center were introduced into an isoquinolinedione derivative, it would be expected that the two enantiomers would display different biological potencies. nih.govtru.ca

SAR Studies for Selective Enzyme Inhibition (e.g., Tyrosyl DNA Phosphodiesterase II, TDP2)

The isoquinoline-1,3-dione scaffold has been identified as a promising chemotype for the development of selective inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2), an enzyme involved in DNA repair. figshare.com SAR studies have been conducted to optimize the potency and selectivity of these compounds.

An initial screening hit, compound 43 , demonstrated selective inhibition of TDP2. nih.gov Further exploration led to the identification of several analogues that inhibit TDP2 in the low micromolar range without significantly affecting the homologous enzyme TDP1. nih.govfigshare.com The most potent compound identified from these studies was 64 , which inhibited recombinant TDP2 with an IC50 of 1.9 μM. figshare.com

The SAR for TDP2 inhibition can be summarized as follows:

N-2 Substitution is Critical: The most significant finding is the effect of substitution at the N-2 position. The presence of a hydroxyl group at this position, as in compound 46 (2-NOH), completely abolishes inhibitory activity (IC50 > 111 μM). nih.gov In contrast, the unsubstituted N-H analogue, compound 43 , is active. This observation was confirmed with another pair of analogues, 44 (2-NH) and 47 (2-NOH), where only the NH-containing compound showed activity. nih.gov This suggests the N-H group acts as a crucial hydrogen bond donor for binding to TDP2.

Table 1: TDP2 Inhibition by Isoquinoline-1,3-dione Derivatives

| Compound | N-2 Substituent | TDP2 IC50 (μM) |

|---|---|---|

| 43 | -H | 13 |

| 44 | -NH₂ | 13 |

| 46 | -OH | > 111 (inactive) |

| 47 | -OH (on NH₂) | > 111 (inactive) |

| 64 | (not specified) | 1.9 |

Data sourced from ACS Med. Chem. Lett. nih.govfigshare.com

These findings validate the isoquinoline-1,3-dione core as an important scaffold for developing selective TDP2 inhibitors and highlight the N-2 position as a primary point for modification to modulate potency. nih.gov

SAR Studies Related to Specific Cellular Target Modulation (e.g., Tubulin Binding)

Derivatives of the isoquinoline core have been investigated as microtubule-disrupting agents that target tubulin, a key protein in cell division. Dihydroisoquinolin-1(2H)-one (DHIQ) derivatives, which share a structural relationship with isoquinoline-1,3-diones, have shown significant antiproliferative activities by inhibiting tubulin polymerization. ox.ac.uk

SAR studies in this area have focused on mimicking the structure of known tubulin inhibitors like combretastatin (B1194345) A-4. The DHIQ core acts as a mimic for the A,B-ring system of steroids, and this is connected to various methoxyaryl groups that mimic the D-ring. ox.ac.uk The nature of the linker and the substitution pattern on the aryl ring are crucial for activity.

Carbonyl Linker: A carbonyl linker connecting the DHIQ core to the aryl ring was found to be particularly effective, leading to compounds with significant antiproliferative activities. ox.ac.uk

Hydroxylation and Methoxy Groups: Compounds such as 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one) exhibited potent activity, with a GI50 of 33 nM in the NCI 60-cell line assay. ox.ac.uk

Sulfamate (B1201201) Motif: The introduction of a sulfamate group, as in compound 17g , can also lead to excellent activity against tubulin polymerization. These compounds bind competitively at the colchicine binding site of tubulin. ox.ac.uk Computational analyses revealed that electrostatic repulsion between adjacent carbonyl groups forces the molecule into a "steroid-like" conformation, which may contribute to the high in vitro activity. ox.ac.uk

Studies on other related structures, such as 5,6-dihydroindolo[2,1-alpha]isoquinolines, also confirm that substitutions on the isoquinoline ring system are key to tubulin inhibition. Specifically, hydroxy derivatives were found to be active in tubulin polymerization assays, suggesting they bind to the colchicine-binding site. nih.gov The N-1 atom of the quinoline ring in some derivatives has been shown to form a crucial hydrogen bond with cysteine residue CYS241 in the colchicine site, further defining the pharmacophore for tubulin binding. mdpi.com

Advanced Computational Chemistry Applications in Isoquinolinedione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of isoquinolinedione research, docking simulations are crucial for understanding how these derivatives interact with the active sites of target proteins.

Research into a series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones as inhibitors of Cyclin-Dependent Kinase 4 (CDK4) has utilized molecular docking to elucidate their binding mechanisms. plos.org These simulations place the isoquinolinedione derivative into the ATP binding pocket of the CDK4 protein to identify key intermolecular interactions. Docking studies have revealed that the isoquinoline-1,3-dione scaffold plays a critical role in anchoring the ligand to the protein. For instance, the carbonyl group at the C-3 position of the isoquinolinedione ring frequently acts as a hydrogen bond acceptor, forming a hydrogen bond with the -NH group of the amino acid residue Leu83. plos.org Similarly, the imino group at the N-10 position can serve as a hydrogen bond donor, interacting with the carbonyl group of Gln131. plos.org These specific interactions are fundamental to the inhibitory activity of the compounds and provide a roadmap for designing more potent derivatives.

The insights gained from these simulations guide the structural modification of the lead compounds to enhance their binding affinity and selectivity. plos.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, offering deep insights into their stability, reactivity, and spectroscopic characteristics. acs.orgresearchgate.net While specific DFT studies on 6-tert-butyl-4H-isoquinoline-1,3-dione are not extensively documented in available literature, the application of these methods to the closely related isoindoline-1,3-dione scaffold illustrates their utility in this area of research. acs.orgresearchgate.net

These computational studies are used to determine molecular and electronic properties, predict reactivities, and understand the nature of chemical bonds within the molecules. researchgate.net Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For example, in isoindoline-1,3-dione derivatives, the MEP maps show a negative potential around the carbonyl oxygens, indicating their nucleophilic character and ability to act as hydrogen-bond acceptors in interactions with biological targets. researchgate.net

These theoretical calculations provide a fundamental understanding of the physicochemical properties of the isoquinolinedione core, which is essential for predicting its behavior and guiding the design of derivatives with desired electronic and reactive properties.

In Silico Screening and Virtual Library Design for Novel Isoquinolinedione Derivatives

In silico screening and virtual library design are powerful computational strategies used to identify and create novel bioactive compounds from large chemical databases. These methods leverage the structural information of a known active compound or a biological target to filter and design new molecules with potentially higher potency.

In the development of novel CDK4 inhibitors, quantitative structure-activity relationship (QSAR) models and docking results have been used as a foundation for designing a virtual library of new isoquinoline-1,3-dione derivatives. plos.org By understanding the structural features that enhance or diminish biological activity, researchers can rationally design new molecules. For example, based on 3D-QSAR models, twenty new isoquinoline-1,3-dione derivatives were designed that were predicted to have better inhibitory activity against CDK4 than the most active compound previously identified in the series. plos.org The predicted activities for some of these newly designed compounds were more than ten times higher than the parent compound. plos.org This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

The table below showcases a selection of virtually designed isoquinoline-1,3-dione derivatives and their predicted biological activities based on computational models. plos.org

| Compound ID | Predicted pIC₅₀ |

| D1 | 8.21 |

| D4 | 8.65 |

| D11 | 8.66 |

| D12 | 8.68 |

| D15 | 8.24 |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

This data demonstrates the power of in silico design to generate novel molecular structures with significantly enhanced predicted potency.

Prediction of Binding Modes and Affinities in Biological Systems

A primary goal of computational chemistry in drug design is the accurate prediction of how a ligand will bind to its target and the strength of this interaction (binding affinity). Molecular docking and related methods are central to achieving this.

For isoquinoline-1,3-dione derivatives targeting CDK4, computational studies have successfully predicted specific binding modes within the enzyme's active site. plos.org These predictions detail the crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. The models show that substituents on the isoquinolinedione scaffold can form additional, beneficial interactions. For example, a hydroxyl group on a benzylamino side chain can act as both a hydrogen bond donor and acceptor, forming interactions with the residues Asp145 and Asn132, respectively. plos.org

The predicted binding modes are summarized below:

| Ligand Moiety | Interacting Residue | Type of Interaction |

| Carbonyl group at C-3 | Leu83 | Hydrogen Bond (Acceptor) |

| Imino group at N-10 | Gln131 | Hydrogen Bond (Donor) |

| R₂ Hydroxyl group | Asp145 | Hydrogen Bond (Acceptor) |

| R₂ Hydroxyl group | Asn132 | Hydrogen Bond (Donor) |

These detailed predictions of binding interactions are invaluable for explaining the structure-activity relationships observed in a series of compounds and for guiding future design efforts to create molecules with improved binding affinities. plos.org The correlation between computationally predicted affinities and experimentally determined values serves to validate the computational models, making them a reliable tool in the development of novel isoquinolinedione-based therapeutics. plos.org

Molecular and Cellular Mechanisms of Biological Activity for Isoquinolinedione Scaffolds

Modulation of Enzymatic Pathways by Isoquinolinediones

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoprotein that plays a crucial role in cellular detoxification. nih.govnih.gov It catalyzes the two-electron reduction of quinones and related compounds, a process that generally leads to less reactive and more easily excreted metabolites. nih.govmdpi.com This mechanism bypasses the one-electron reduction of quinones, which can produce reactive semiquinone intermediates and superoxide (B77818) radicals, thereby protecting cells from oxidative stress and mutagenicity. nih.govmdpi.com

Compounds with a quinone-like structure can act as substrates for NQO1. Studies on hybrids of 1,4-quinone with quinoline (B57606) derivatives have shown that these compounds can activate the NQO1 enzyme. mdpi.com The enzymatic conversion rates of these hybrids were found to be greater than that of the reference compound streptonigrin. mdpi.com The activation of NQO1 by these compounds leads to the production of reactive oxygen species (ROS), which can damage biological macromolecules such as proteins, lipids, and nucleic acids. mdpi.com This increase in ROS can also lead to an increase in the expression of the TP53 gene, which is a tumor suppressor gene that helps to prevent the transmission of genetic disorders. mdpi.com

It has been observed that high levels of NQO1 are present in many human solid tumors, including those of the breast, lung, colon, and brain. nih.govmdpi.com The activation of NQO1 in these tumor cells by isoquinolinedione scaffolds can lead to the generation of cytotoxic hydroquinones, making NQO1 a target for cancer therapy.

DNA topoisomerase I (Top1) is a critical nuclear enzyme that modulates the topological state of DNA, a function essential for processes such as DNA replication, transcription, and recombination. nih.govamegroups.orgmdpi.com Top1 inhibitors are a recognized class of anticancer agents that function by trapping the enzyme-DNA covalent complex, which leads to DNA strand breaks and ultimately, cell death. nih.govcancer.gov

Certain isoquinoline (B145761) derivatives have been identified as potent inhibitors of Top1. For instance, indenoisoquinolines have been developed as non-camptothecin Top1 inhibitors. nih.gov Like camptothecins, these compounds selectively trap Top1-DNA cleavage complexes. nih.gov However, they offer several advantages, including chemical stability and the ability to trap Top1 cleavage complexes at different genomic locations than camptothecins. nih.gov

Another class of isoquinoline derivatives, indolizinoquinoline-5,12-diones, has also demonstrated strong Top1 inhibitory activity. nih.gov These compounds have a different mechanism of action than camptothecin. Instead of stabilizing the drug-enzyme-DNA ternary complex, they inhibit the catalytic cleavage activity of Top1. nih.gov This inhibition occurs without interfering with the binding of Top1 to DNA. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. nih.govwikipedia.org HDAC inhibitors are a newer class of anticancer agents that cause hyperacetylation of histones, which can alter gene expression and induce antitumor effects such as cell growth arrest, differentiation, and apoptosis. nih.govnih.gov

The isoquinoline scaffold has been incorporated into the design of novel HDAC inhibitors. For example, tetrahydroisoquinoline-based compounds have been investigated as HDAC inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that the linkage of N-hydroxyacrylamide to the 7-position of the tetrahydroisoquinoline ring and the presence of a phenylpropyl group in the CAP region result in good inhibitory activity against HDAC1, 3, and 6. nih.gov Further modifications to the phenyl group have led to compounds with excellent HDAC inhibition and potent antiproliferative activity against various cancer cell lines. nih.gov The inhibition of HDACs by these compounds leads to increased acetylation of histones H3 and H4, as well as tubulin. nih.gov

Tyrosyl DNA phosphodiesterase II (TDP2) is an enzyme involved in the repair of DNA damage caused by topoisomerase II (Top2) poisons, which are a class of widely used anticancer drugs. nih.govnih.gov By repairing this damage, TDP2 can contribute to therapeutic resistance. nih.govnih.gov Therefore, inhibiting TDP2 is a promising strategy to enhance the efficacy of Top2-targeting anticancer drugs. nih.govnih.gov

The isoquinoline-1,3-dione scaffold has been identified as a viable chemotype for the selective inhibition of TDP2. nih.govnih.gov Through screening of compound libraries, an initial hit compound was identified, which led to further SAR studies. nih.govnih.gov These studies resulted in the discovery of several analogs that inhibit TDP2 in the low micromolar range without significantly inhibiting the related enzyme, Tyrosyl DNA Phosphodiesterase I (TDP1). nih.govnih.gov The most potent of these compounds inhibited recombinant TDP2 with an IC50 of 1.9 μM. nih.govnih.gov Interestingly, the 2-hydroxyisoquinoline-1,3-dione analog did not show inhibitory activity, suggesting that TDP2 inhibition by this class of compounds may not require a chelating functionality. nih.gov

| Compound ID | Modification | TDP2 IC50 (μM) | TDP1 Inhibition | Reference |

| 43 | Initial Hit | ~10 | No | nih.gov |

| 64 | Optimized Analog | 1.9 | No | nih.govnih.gov |

| 46 | 2-hydroxy Analog | >111 | No | nih.gov |

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. numberanalytics.comnih.gov CDKs form complexes with cyclins, and the activity of these complexes drives the progression of the cell through its different phases. nih.govnih.gov Dysregulation of CDK activity is a hallmark of cancer, making CDKs attractive targets for anticancer drug development. nih.govresearchgate.net

Substituted isoquinoline-1,3(2H,4H)-diones have been investigated for their potential as kinase inhibitors, including CDKs. google.com The inhibition of CDKs can lead to cell cycle arrest, typically at the G1 or G2/M checkpoints, and can induce apoptosis. researchgate.netmdpi.com For example, the inhibition of CDK1, which forms a complex with cyclin B, is crucial for the G2/M transition. nih.govmdpi.com Overexpression of CDK1 can allow cells with DNA damage to proceed into mitosis, a potentially tumorigenic event. mdpi.com Therefore, inhibitors of CDK1 can prevent the proliferation of such cells. mdpi.com

The specific effects of 6-tert-butyl-4H-isoquinoline-1,3-dione on CDK activity and cell cycle progression require further detailed investigation. However, the broader class of isoquinolinediones shows promise in modulating these fundamental cellular processes.

Interactions with Cellular Macromolecules and Structures

The biological effects of isoquinolinedione scaffolds are not limited to direct enzyme modulation. Their interactions with other cellular macromolecules and structures are also significant. The planar nature of the isoquinoline ring system allows for potential intercalation into DNA, which can interfere with DNA metabolic processes. Furthermore, these compounds can interact with various proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to a wide range of cellular responses. The specific interactions of this compound with cellular macromolecules are an area of ongoing research to fully elucidate its pharmacological profile.

Microtubule Disruption and Induction of Mitotic Arrest

A key mechanism by which certain anticancer agents exert their effects is through the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle, which segregates chromosomes into daughter cells. frontiersin.org Compounds that interfere with the rapid assembly and disassembly (dynamic instability) of microtubules can activate the spindle assembly checkpoint, leading to a halt in the cell cycle, typically at the G2/M phase, a state known as mitotic arrest. nih.govrsc.org

While direct studies on this compound are limited, the broader class of isoquinoline-based compounds has been investigated for this activity. For instance, isoquinoline-based biaryls have been developed as a novel scaffold for potent tubulin inhibitors that target the colchicine-binding site. researchgate.netnih.gov By binding to tubulin, these agents suppress microtubule dynamics, which blocks mitosis and ultimately induces apoptosis (programmed cell death). rsc.org Prolonged mitotic arrest can itself trigger downstream signaling pathways that lead to DNA damage, further contributing to cell death. This disruption of the microtubule network is a validated strategy in cancer therapy, and scaffolds that can effectively modulate this process are of significant therapeutic interest. nih.gov

Broad Interactions with Proteins and Co-factors

The biological activity of a compound is often predicated on its ability to bind to and modulate the function of various proteins. The isoquinoline scaffold has been shown to engage in such interactions. Natural isoquinoline alkaloids, for example, have demonstrated the ability to bind to major transport proteins in the blood, such as human serum albumin and bovine serum albumin. These interactions are crucial as they affect the distribution, metabolism, and efficacy of a drug.

While the capacity for protein binding is established for the general isoquinoline class, specific interactions of isoquinolinedione scaffolds with enzymatic co-factors such as Flavin Adenine Dinucleotide (FAD) are not extensively documented in the available literature. FAD is a critical redox cofactor essential for the function of numerous flavoenzymes, including succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain. nih.gov The covalent or non-covalent attachment of FAD is vital for the catalytic activity of these enzymes. nih.gov Given the diverse enzymatic inhibitory profiles of isoquinolinedione derivatives, their potential interaction with FAD-dependent enzymes remains a plausible but underexplored area of their mechanism of action.

Interference with Viral Replication Pathways

Compounds built on the isoquinoline framework have been shown to possess significant antiviral activity, which is mediated through the modulation of multiple cellular and viral pathways crucial for viral replication. nih.govnih.gov

Nuclear Factor-κB (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of the immune response to viral infections, but it can also be hijacked by viruses to facilitate their own replication. Certain isoquinoline alkaloids can interfere with this pathway. nih.govnih.gov Specifically, isoquinoline-1,3(2H,4H)-dione has been identified as a small molecule inhibitor of NF-κB-inducing kinase (NIK), a central kinase in the noncanonical NF-κB pathway. By inhibiting NIK, this compound can repress the activation of this specific branch of NF-κB signaling.

Mitogen-Activated Protein Kinase/Extracellular-Signal-Regulated Kinase (MAPK/ERK) Pathway: The MAPK/ERK pathway is another critical signaling cascade that regulates a host of cellular processes, including proliferation and stress responses, and is often manipulated by viruses. nih.gov Isoquinoline alkaloids have been reported to interfere with the MAPK/ERK pathway, representing another avenue through which they can exert antiviral effects. nih.govnih.gov

Ca2+-mediated Fusion: A critical step for enveloped viruses is the fusion of the viral envelope with a host cell membrane to release the viral genome into the cytoplasm. This process is often dependent on specific triggers, such as changes in pH or receptor binding, and can be mediated by calcium ions (Ca2+). Isoquinoline and their related alkaloids have been identified as compounds that can interfere with viral replication through the inhibition of Ca2+-mediated fusion, thereby blocking viral entry. nih.govnih.gov

Furthermore, certain isoquinoline derivatives have been found to directly target viral enzymes. For example, some compounds have shown inhibitory activity against the influenza virus by targeting its viral polymerase, which is essential for the replication of the viral RNA genome.

Mechanisms of Action for Other Reported Biological Activities

Beyond their anticancer and antiviral potential, isoquinolinedione scaffolds are associated with a range of other biological activities.

Antimicrobial Activity: The isoquinoline core is a feature of many compounds with potent antimicrobial properties. The mechanisms underlying this activity are varied. For instance, certain alkynyl isoquinoline derivatives have been shown to exert their bactericidal effect against Gram-positive bacteria, including resistant strains, by perturbing the biosynthesis of the bacterial cell wall and nucleic acids. Other derivatives, such as isoquinoline-3-carboxylic acid, have been observed to damage bacterial cell membrane integrity, leading to a loss of cellular function and death.

Table 1: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Compound Class | Organism | Mechanism of Action |

|---|---|---|

| Alkynyl Isoquinolines | Staphylococcus aureus (MRSA) | Perturbs cell wall and nucleic acid biosynthesis |

| Isoquinoline-3-carboxylic acid | Acidovorax citrulli (plant bacteria) | Disrupts cell membrane integrity, inhibits motility |

| Halogenated Phenyl Carbamates | Various Bacteria | Broad-spectrum bactericidal activity |

| Chlorinated Ester Derivatives | Various Fungi | Antifungal activity |

Anti-inflammatory Activity: A significant mechanism for the anti-inflammatory effects of some isoquinolinedione derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.net A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones has been shown to be potent and selective inhibitors of COX-2. By blocking the active site of this enzyme, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins, mirroring the mechanism of action of well-known non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-Inflammatory Activity of Substituted Isoquinoline-1,3-diones

| Compound Series | Target Enzyme | Mechanism of Action |

|---|---|---|

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition |

Antioxidant Activity: The antioxidant properties of compounds like this compound can be largely attributed to the presence of the tert-butyl-phenol moiety. The mechanism of action for hindered phenolic antioxidants is well-established. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals. The bulky tert-butyl group provides steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from participating in or initiating further oxidative chain reactions. This radical scavenging ability helps to mitigate oxidative stress, a pathological process implicated in numerous diseases.

Antidiabetic Activity: The potential antidiabetic mechanisms for isoquinolinedione scaffolds may be multifaceted, leveraging their other biological activities. One key therapeutic strategy for type 2 diabetes is the inhibition of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov By inhibiting this enzyme, compounds can delay carbohydrate digestion and lower postprandial blood glucose spikes. youtube.com While some plant-derived alkaloids and flavonoids are known α-glucosidase inhibitors, the specific activity of the this compound scaffold requires further investigation. nih.govnih.govresearchgate.net Additionally, the antioxidant and anti-inflammatory properties of these compounds could contribute to antidiabetic effects by reducing the oxidative stress and chronic inflammation that are known to impair pancreatic β-cell function and promote insulin (B600854) resistance. researchgate.net

Future Directions and Emerging Research Avenues for 6 Tert Butyl 4h Isoquinoline 1,3 Dione

Development of Novel and Sustainable Catalytic Systems for Isoquinolinedione Synthesis

The synthesis of isoquinoline-1,3-diones has increasingly moved towards more efficient and environmentally benign methods. rsc.org Future research on the synthesis of 6-tert-butyl-4H-isoquinoline-1,3-dione would likely focus on the development of novel catalytic systems that offer high yields, selectivity, and sustainability.

Key areas for exploration could include:

Transition Metal Catalysis: While various transition metals are used for constructing isoquinoline (B145761) frameworks, future work could explore earth-abundant metals as catalysts to reduce cost and environmental impact. rsc.org

Photoredox Catalysis: Visible-light-induced reactions represent a green and mild approach for synthesizing complex molecules. researchgate.net Developing a photocatalytic pathway for the cyclization reaction needed to form the this compound core could offer significant advantages over traditional thermal methods.

Organocatalysis: The use of small organic molecules as catalysts avoids issues of metal contamination in the final product, which is highly desirable for pharmaceutical applications.

These modern synthetic strategies are aimed at creating efficient and sustainable methods for the construction of diverse isoquinoline frameworks. rsc.org

Exploration of New Derivatization Strategies for Enhanced Selectivity and Potency

To explore the full therapeutic potential of this compound, the development of new derivatization strategies is crucial. By systematically modifying the core structure, researchers can fine-tune its pharmacological properties to enhance potency and selectivity for specific biological targets.

Future derivatization efforts could focus on:

Modifications at the N-2 position: Introducing various substituents on the nitrogen atom of the dione (B5365651) ring is a common strategy to modulate activity.

Functionalization of the Aromatic Ring: While the 6-position is occupied by a tert-butyl group, other positions on the benzene (B151609) ring could be functionalized to explore structure-activity relationships (SAR).

Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives could lead to compounds with improved therapeutic indices, as different enantiomers often exhibit different biological activities.

The goal of these strategies is to create a library of compounds based on the this compound scaffold, which can then be screened for a wide range of biological activities.

Advanced Mechanistic Characterization Using State-of-the-Art Analytical Techniques (e.g., NMR, MS, IR for structural confirmation)

A thorough structural and mechanistic understanding is fundamental for the development of any new chemical entity. For this compound and its future derivatives, a combination of advanced analytical techniques will be essential for unambiguous structure elucidation and for studying reaction mechanisms.

| Analytical Technique | Application for this compound |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR would be used to determine the precise connectivity of atoms and the chemical environment of the tert-butyl group and other protons and carbons in the molecule. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight of the synthesized compounds. |

| Infrared (IR) Spectroscopy | IR spectroscopy would be used to identify key functional groups, such as the characteristic carbonyl (C=O) stretches of the dione moiety. |

These techniques are standard for the characterization of newly synthesized organic compounds and provide the foundational data for any further research.

Integrated Computational and Experimental Design for Targeted Molecular Scaffolds

The integration of computational chemistry with experimental synthesis offers a powerful approach to accelerate the drug discovery process. For the this compound scaffold, this integrated approach can guide the design of new derivatives with improved properties.

This synergistic workflow would involve:

Molecular Docking: Computationally predicting how different derivatives of this compound might bind to the active sites of various protein targets.

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic properties of the molecule and to predict its reactivity and spectral characteristics.

In Silico ADMET Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity properties of designed molecules to prioritize the synthesis of candidates with favorable drug-like properties.

This approach allows for a more rational design of molecules, saving time and resources compared to traditional trial-and-error methods. nih.gov

Deepening Understanding of Molecular Targets and Pathways for Isoquinolinedione Action

Identifying the specific molecular targets and understanding the biological pathways through which this compound exerts its effects is the ultimate goal for its development as a potential therapeutic agent. Isoquinoline alkaloids are known to interact with a wide range of biological targets and pathways, including those involved in cancer and metabolic diseases. researchgate.net

Future research in this area would entail:

High-Throughput Screening: Testing the compound and its derivatives against large panels of biological targets, such as kinases, proteases, and nuclear receptors.

Cell-Based Assays: Evaluating the effects of the compounds on various cellular processes, such as cell proliferation, apoptosis, and inflammation, in relevant disease models.

Mechanism of Action Studies: Once a promising activity is identified, detailed studies would be conducted to elucidate the precise molecular mechanism by which the compound elicits its biological response.

Given the diverse biological activities of the broader isoquinoline class, a systematic investigation into the molecular targets of this compound could uncover novel therapeutic applications. nih.gov

常见问题

Q. How can theoretical models (e.g., frontier molecular orbital theory) explain the compound’s reactivity in nucleophilic/electrophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。